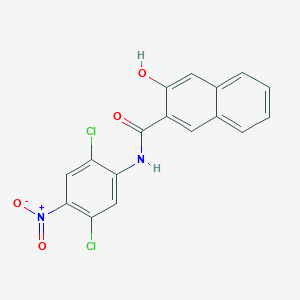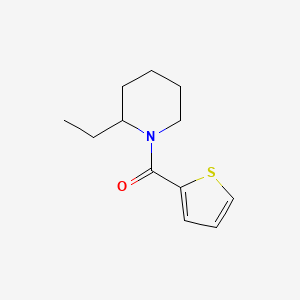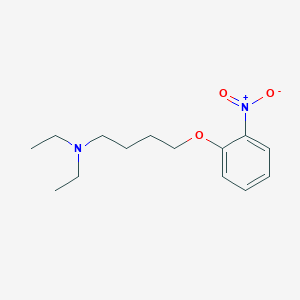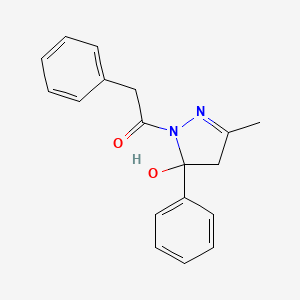![molecular formula C12H9F3N2O3S2 B5053427 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide](/img/structure/B5053427.png)
4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group and a sulfamoyl group attached to a phenyl ring with a trifluoromethyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base to form the corresponding amide. This intermediate is then treated with a sulfonyl chloride derivative to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfamoyl group can mimic the transition state of enzyme-catalyzed reactions, leading to potent inhibition of target enzymes. Additionally, the thiophene ring can interact with aromatic residues in the active site of proteins, further stabilizing the compound’s binding .
Comparación Con Compuestos Similares
Similar Compounds
4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or furan rings. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development .
Propiedades
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c13-12(14,15)8-3-1-2-4-9(8)17-22(19,20)7-5-10(11(16)18)21-6-7/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLYEESGDGXYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5053367.png)
![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B5053380.png)
![2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B5053381.png)

![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B5053400.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)

![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)
![1-cyclohexyl-2-{[5-(3-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5053422.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5053432.png)
